N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide
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Overview
Description
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a hydrazinecarbonyl group, and a pyridine carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Hydrazinecarbonyl Group Introduction: The hydrazinecarbonyl group can be introduced by reacting the indole derivative with hydrazine and a suitable carbonyl compound.
Pyridine Carboxamide Attachment: The final step involves coupling the hydrazinecarbonyl-indole intermediate with pyridine-3-carboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under conditions like reflux or room temperature.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-dione derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules due to its indole and pyridine moieties. It could be studied for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine
In medicine, the compound’s structure suggests potential pharmacological activities. It could be investigated for its effects on specific biological pathways, potentially leading to the development of new therapeutic agents.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide likely involves interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the pyridine carboxamide group may enhance binding affinity and specificity. The compound could modulate biological pathways by inhibiting or activating key enzymes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole moiety but lacks the hydrazinecarbonyl and pyridine carboxamide groups.
Pyridine-3-carboxamide: Contains the pyridine carboxamide group but lacks the indole and hydrazinecarbonyl groups.
Hydrazinecarboxamide derivatives: Similar hydrazinecarbonyl group but different core structures.
Uniqueness
The uniqueness of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide lies in its combination of the indole, hydrazinecarbonyl, and pyridine carboxamide groups. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13N5O3 |
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Molecular Weight |
323.31 g/mol |
IUPAC Name |
N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H13N5O3/c22-13(9-18-15(23)10-4-3-7-17-8-10)20-21-14-11-5-1-2-6-12(11)19-16(14)24/h1-8,19,24H,9H2,(H,18,23) |
InChI Key |
PGWSFUXCLLVTJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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